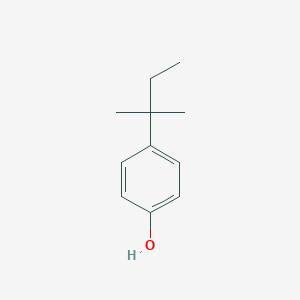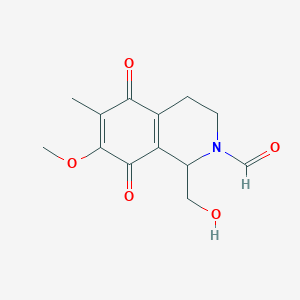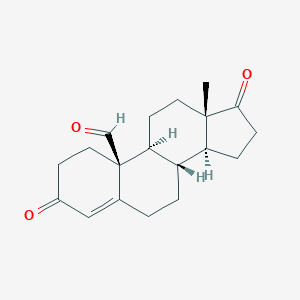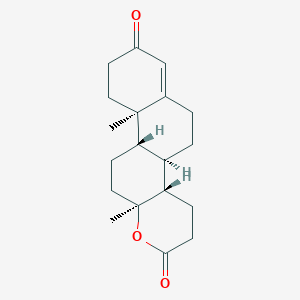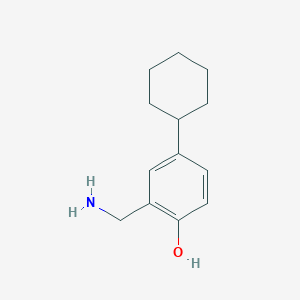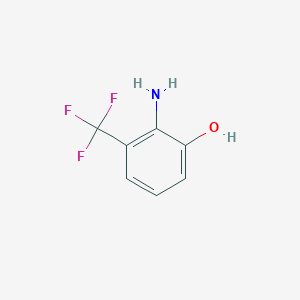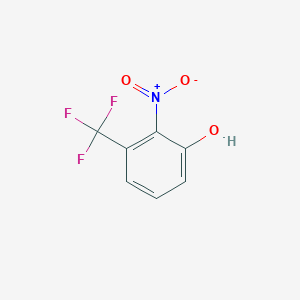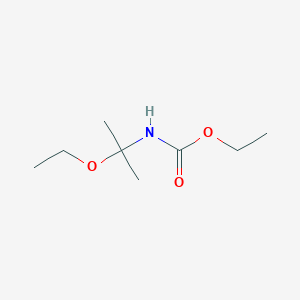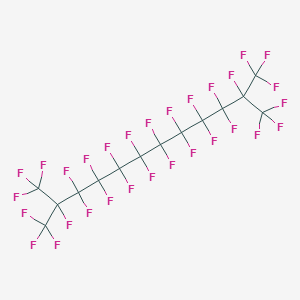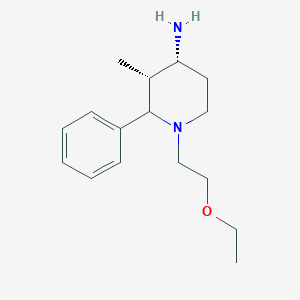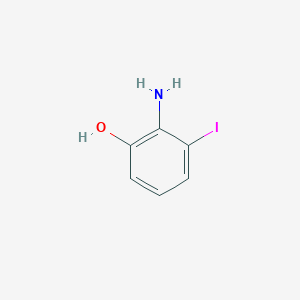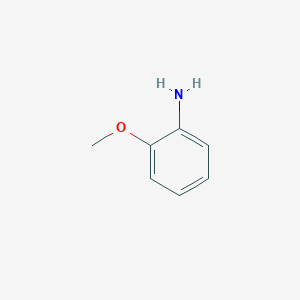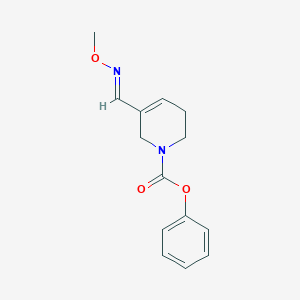
Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, also known as PHDMP, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PHDMP belongs to the class of pyridinecarboxylates, which have been extensively studied for their diverse biological activities.
Wirkmechanismus
The mechanism of action of Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is not fully understood. However, studies have suggested that the compound exerts its biological effects by modulating various signaling pathways. Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition has been linked to the induction of cell cycle arrest and apoptosis in cancer cells. Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemische Und Physiologische Effekte
Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been shown to have a wide range of biochemical and physiological effects. The compound has been found to inhibit the activity of HDACs, which can lead to the induction of cell cycle arrest and apoptosis in cancer cells. Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. In addition, the compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is its high yield and purity, which makes it suitable for large-scale synthesis. The compound has also shown promising results in various in vitro and in vivo studies, indicating its potential therapeutic applications. However, one of the limitations of Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is its limited solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate and its potential side effects.
Zukünftige Richtungen
There are several future directions for the study of Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. One area of research could focus on the development of novel formulations of Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate that improve its solubility and bioavailability. Another area of research could involve the identification of specific molecular targets of Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate and the development of more potent analogs. In addition, further studies are needed to fully understand the mechanism of action of Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate and its potential side effects. Overall, Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has shown promising results in various studies and has the potential to be developed into a therapeutic agent for the treatment of various diseases.
Synthesemethoden
The synthesis of Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate involves the reaction of 3,6-dihydro-5-formyl-1(2H)-pyridinecarboxylic acid with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The resulting product is then treated with phenyl chloroformate to obtain Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. The yield of Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is typically high, and the purity can be achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
CAS-Nummer |
121750-63-8 |
|---|---|
Produktname |
Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate |
Molekularformel |
C14H16N2O3 |
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
phenyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C14H16N2O3/c1-18-15-10-12-6-5-9-16(11-12)14(17)19-13-7-3-2-4-8-13/h2-4,6-8,10H,5,9,11H2,1H3/b15-10+ |
InChI-Schlüssel |
GGIGXOXHMJUBPY-XNTDXEJSSA-N |
Isomerische SMILES |
CO/N=C/C1=CCCN(C1)C(=O)OC2=CC=CC=C2 |
SMILES |
CON=CC1=CCCN(C1)C(=O)OC2=CC=CC=C2 |
Kanonische SMILES |
CON=CC1=CCCN(C1)C(=O)OC2=CC=CC=C2 |
Andere CAS-Nummern |
145071-42-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



